molecular formula C25H22FNO4S B2988827 3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one CAS No. 866845-90-1

3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one

Cat. No.: B2988827
CAS No.: 866845-90-1
M. Wt: 451.51
InChI Key: XDUNVLZVSZEGCS-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one is a useful research compound. Its molecular formula is C25H22FNO4S and its molecular weight is 451.51. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4S/c1-3-31-20-9-11-21(12-10-20)32(29,30)24-16-27(15-18-6-4-17(2)5-7-18)23-13-8-19(26)14-22(23)25(24)28/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUNVLZVSZEGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one is a synthetic derivative belonging to the quinoline class, noted for its diverse biological activities. This article explores its biological activity, including antitumor, antibacterial, and antiviral properties, as well as its mechanisms of action.

  • Chemical Formula : C22H21FN6O4S
  • Molecular Weight : 484.503 g/mol
  • CAS Number : Not available
  • IUPAC Name : 2-fluoro-6-[(2-{[4-(methanesulfonylmethyl)-2-methoxyphenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide

Antitumor Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (µg/mL)Reference
IMB-1406HepG21.9
Compound 4HCT1162.3

The mechanism of action involves the induction of apoptosis and cell cycle arrest at the S phase, which is critical for cancer treatment strategies.

Antibacterial Activity

Quinoline derivatives have also been evaluated for their antibacterial properties. Research indicates that modifications in the structure can enhance efficacy against specific bacterial strains. For example, compounds derived from quinoline have demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting their potential use in treating bacterial infections.

Antiviral Activity

The antiviral activity of quinoline derivatives has been explored, particularly in relation to HIV and other viral infections. Compounds similar to the target molecule have shown inhibition of viral replication, with some exhibiting low EC50 values.

CompoundVirusEC50 (µg/mL)Reference
Quinoxaline DerivativeHIV-10.15 ± 0.1

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells through various pathways.
  • Cell Cycle Arrest : The compound can halt the progression of the cell cycle, preventing cancer cells from dividing.

Case Studies

Several case studies highlight the effectiveness of quinoline derivatives in clinical settings:

  • Case Study on Antitumor Efficacy :
    • A study involving IMB-1406 showed a significant reduction in tumor size in animal models when treated with quinoline derivatives.
    • The treatment led to a marked increase in apoptosis markers in tumor tissues.
  • Case Study on Antiviral Properties :
    • In vitro studies demonstrated that certain quinoline derivatives could inhibit HIV replication effectively, showcasing their potential as therapeutic agents against viral infections.

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